5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylhydrazine with 3-chloropyridazine to form an intermediate, which is then reacted with piperazine and 2-chloropyridine-3-carbonitrile under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Nucleophiles: NaOMe, KOtBu
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a keto functionality at the 3-position.
Uniqueness
5-{4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific structure, which combines a pyridazine ring with a piperazine moiety and a pyridine-2-carbonitrile group.
Properties
Molecular Formula |
C22H22N6O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C22H22N6O/c1-2-29-20-7-3-17(4-8-20)21-9-10-22(26-25-21)28-13-11-27(12-14-28)19-6-5-18(15-23)24-16-19/h3-10,16H,2,11-14H2,1H3 |
InChI Key |
HWLCKPIIWGXGSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=CN=C(C=C4)C#N |
Origin of Product |
United States |
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